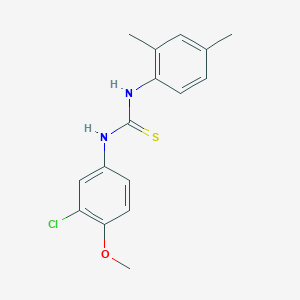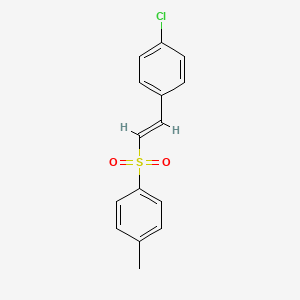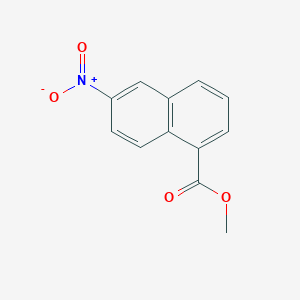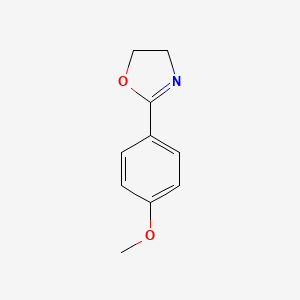
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to two aromatic rings, one of which is substituted with a chlorine and a methoxy group, while the other is substituted with two methyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea can be synthesized through the reaction of 3-chloro-4-methoxyaniline with 2,4-dimethylphenyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the thiourea linkage.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. Purification of the product is achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The aromatic nitro groups, if present, can be reduced to amines.
Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Sodium methoxide or other nucleophiles in an appropriate solvent.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Aromatic amines.
Substitution: Substituted aromatic compounds with the nucleophile replacing the chlorine atom.
Aplicaciones Científicas De Investigación
1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of signal transduction pathways, leading to reduced cell proliferation or inflammation.
Comparación Con Compuestos Similares
- 1-(3-Chloro-4-methoxyphenyl)-3-phenylthiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dichlorophenyl)thiourea
- 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)urea
Comparison: 1-(3-Chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea is unique due to the presence of both chlorine and methoxy groups on one aromatic ring and two methyl groups on the other. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Número CAS |
890587-33-4 |
|---|---|
Fórmula molecular |
C16H17ClN2OS |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
1-(3-chloro-4-methoxyphenyl)-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C16H17ClN2OS/c1-10-4-6-14(11(2)8-10)19-16(21)18-12-5-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H2,18,19,21) |
Clave InChI |
SNVYZSJWAFZHPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)NC(=S)NC2=CC(=C(C=C2)OC)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Piperidin-1-yl)methyl]-1,3-diazepan-2-one](/img/structure/B14139513.png)




![(2S)-2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]propanoic acid](/img/structure/B14139540.png)

![4-[(E)-phenyldiazenyl]-N-[(E)-pyridin-4-ylmethylidene]aniline](/img/structure/B14139553.png)
![4-Methoxy-23,24,25-triazatetracyclo[18.2.1.12,5.17,10]pentacosa-1(22),2(25),3,5,7,9,20-heptaene](/img/structure/B14139562.png)
![6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione](/img/structure/B14139564.png)

![Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate](/img/structure/B14139576.png)
![2-[[4-(Methoxycarbonyl)phenyl]amino]-2-oxoethyl 3,4-diethoxybenzoate](/img/structure/B14139577.png)
![N-benzyl-8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14139583.png)
